molecular formula C21H22N2O3 B5913961 N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5913961
M. Wt: 350.4 g/mol
InChI Key: SUHCRFALJQHHDW-UHFFFAOYSA-N
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Description

N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as BBHQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. BBHQ belongs to the class of quinolinecarboxamides, which are known for their diverse biological activities.

Scientific Research Applications

N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have potential applications in drug development due to its diverse biological activities. It has been reported to have antibacterial, antifungal, antiviral, and anticancer properties. N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to have antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of diseases associated with oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of nucleic acids and proteins. N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth of bacterial and fungal cells by interfering with their metabolic processes. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its antioxidant activity. N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, indicating its anti-inflammatory activity. In addition, N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth of bacterial and fungal cells, indicating its antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has some limitations, including its low bioavailability and poor pharmacokinetic properties. Therefore, further research is needed to improve the pharmacokinetic properties of N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide.

Future Directions

There are several future directions for research on N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of bacterial and fungal infections. Another potential direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Furthermore, research is needed to improve the pharmacokinetic properties of N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide and to develop novel derivatives with improved biological activities.
Conclusion:
In conclusion, N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a synthetic compound with potential applications in drug development. It has been shown to have antibacterial, antifungal, antiviral, and anticancer properties, as well as antioxidant and anti-inflammatory activities. N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments, including its stability and solubility, but it also has some limitations, including its poor pharmacokinetic properties. Further research is needed to investigate the potential therapeutic applications of N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide and to develop novel derivatives with improved biological activities.

Synthesis Methods

N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzylamine with butyric anhydride, followed by the reaction of the resulting product with 2-hydroxy-1,4-naphthoquinone. The final product is obtained after the reaction of the intermediate product with benzyl chloride and subsequent purification steps.

properties

IUPAC Name

N-benzyl-1-butyl-4-hydroxy-2-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-2-3-13-23-17-12-8-7-11-16(17)19(24)18(21(23)26)20(25)22-14-15-9-5-4-6-10-15/h4-12,24H,2-3,13-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHCRFALJQHHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-butyl-2-hydroxy-4-oxoquinoline-3-carboxamide

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